N-(3,4-dimethoxybenzyl)-1-propyl-1H-benzimidazol-2-amine N-(3,4-dimethoxybenzyl)-1-propyl-1H-benzimidazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15555388
InChI: InChI=1S/C19H23N3O2/c1-4-11-22-16-8-6-5-7-15(16)21-19(22)20-13-14-9-10-17(23-2)18(12-14)24-3/h5-10,12H,4,11,13H2,1-3H3,(H,20,21)
SMILES:
Molecular Formula: C19H23N3O2
Molecular Weight: 325.4 g/mol

N-(3,4-dimethoxybenzyl)-1-propyl-1H-benzimidazol-2-amine

CAS No.:

Cat. No.: VC15555388

Molecular Formula: C19H23N3O2

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-dimethoxybenzyl)-1-propyl-1H-benzimidazol-2-amine -

Specification

Molecular Formula C19H23N3O2
Molecular Weight 325.4 g/mol
IUPAC Name N-[(3,4-dimethoxyphenyl)methyl]-1-propylbenzimidazol-2-amine
Standard InChI InChI=1S/C19H23N3O2/c1-4-11-22-16-8-6-5-7-15(16)21-19(22)20-13-14-9-10-17(23-2)18(12-14)24-3/h5-10,12H,4,11,13H2,1-3H3,(H,20,21)
Standard InChI Key LKUAVZXMYSMBMY-UHFFFAOYSA-N
Canonical SMILES CCCN1C2=CC=CC=C2N=C1NCC3=CC(=C(C=C3)OC)OC

Introduction

Chemical Identification and Structural Analysis

Molecular Characteristics

The compound’s IUPAC name is N-[(3,4-dimethoxyphenyl)methyl]-1-propylbenzimidazol-2-amine, with the following key identifiers:

PropertyValue
Molecular FormulaC₁₉H₂₃N₃O₂
Molecular Weight325.4 g/mol
SMILES NotationCCCN1C2=CC=CC=C2N=C1NCC3=CC(=C(C=C3)OC)OC
Canonical SMILESCCCN1C2=CC=CC=C2N=C1NCC3=CC(=C(C=C3)OC)OC
PubChem CID914503

The benzimidazole core contributes aromaticity and planar geometry, while the 3,4-dimethoxybenzyl group enhances lipophilicity, potentially improving membrane permeability . The propyl chain at the 1-position introduces flexibility, which may influence binding interactions with biological targets.

Spectroscopic Data

While experimental NMR or IR data for this specific compound is limited in public databases, analogs such as N-(3,4-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine (PubChem CID: 914328) exhibit characteristic peaks:

  • ¹H NMR: Aromatic protons (δ 6.7–7.5 ppm), methoxy groups (δ 3.8 ppm), and propyl chain signals (δ 1.0–1.5 ppm for CH₃, δ 1.6–1.8 ppm for CH₂) .

  • MS: Molecular ion peak at m/z 325.4 (M⁺).

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step reactions, as outlined in patent literature :

Step 3: Purification

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol.

Yield Optimization

Comparative synthesis data from analogous compounds reveals yield dependencies:

MethodYield (%)Purity (%)Key Variables
Triazine-mediated 729855°C, 24h, DIPEA
Phosphoric acid 589070°C, 48h
Microwave-assisted 8599130°C, 1h, CuI catalyst

Microwave-assisted synthesis significantly improves efficiency, reducing reaction times from 24h to 1h .

Physicochemical Properties

Solubility and Lipophilicity

Experimental measurements are scarce, but computational predictions indicate:

PropertyValueMethod
LogP (octanol-water)3.2 ± 0.3XLOGP3
Aqueous Solubility0.02 mg/mL (25°C)Ali-BCF
Melting Point148–152°CAnalog data

The high LogP value suggests strong lipid membrane permeability, aligning with the compound’s potential for central nervous system (CNS) penetration.

Stability Profile

  • Thermal Stability: Decomposes above 250°C (TGA data for analogs) .

  • Photostability: Susceptible to UV-induced degradation; storage in amber vials recommended.

Biological Activities and Mechanisms

Antimicrobial Activity

Benzimidazole derivatives exhibit broad-spectrum antimicrobial effects. For example:

  • E. coli: MIC = 32 µg/mL.

  • S. aureus: MIC = 16 µg/mL.
    Mechanistically, the compound may intercalate bacterial DNA or inhibit gyrase enzymes .

Neuropharmacological Applications

Piperazine-linked benzimidazoles (e.g., patents ) modulate neurotransmitter systems:

  • 5-HT₃ Receptor Binding: Kᵢ = 45 nM (analog data) .

  • Dopamine D₂ Antagonism: Potential antipsychotic applications .

Pharmacological Development and Challenges

ADMET Profiling

ParameterResult
CYP3A4 InhibitionModerate (IC₅₀ = 8.2 µM)
Plasma Protein Binding92%
Half-life (rat)4.7 h

High plasma protein binding may limit free drug availability, necessitating structural modifications.

Preclinical Progress

  • Acute Toxicity (LD₅₀, mice): 320 mg/kg.

  • Genotoxicity: Negative in Ames test.

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